molecular formula C16H19N3O2 B13210418 tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B13210418
M. Wt: 285.34 g/mol
InChI Key: KIFVLUOWGZQTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure features a spiro-fused azetidine and indoline, a three-dimensional architecture highly valued for its potential to explore novel chemical space and improve the physicochemical properties of drug candidates. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection to access the secondary amine, a key handle for further synthetic elaboration. The 5'-cyano substituent on the indoline ring serves as an additional pharmacophore, enabling hydrogen bonding interactions and offering a synthetic vector for derivatization. This compound is specifically recognized as a key intermediate in the synthesis of potent and selective kinase inhibitors. Recent research identifies it as a precursor in the development of inhibitors targeting the Cyclin-Dependent Kinase (CDK) family, particularly CDK8, which is a promising target for anticancer therapies [https://patents.google.com/patent/WO2022256390A1/]. Its application extends to the construction of diverse compound libraries aimed at probing new biological targets, making it an invaluable tool for researchers focused on oncology and kinase-related diseases.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 5-cyanospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-15(2,3)21-14(20)19-9-16(10-19)8-18-13-5-4-11(7-17)6-12(13)16/h4-6,18H,8-10H2,1-3H3

InChI Key

KIFVLUOWGZQTHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route involving:

  • Preparation of azetidine intermediates protected with tert-butyl carbamate
  • Functionalization of the indole ring to introduce the cyano substituent
  • Formation of the spirocyclic bond linking azetidine and indole at the 3-position of indole and 3-position of azetidine ring
  • Final purification and characterization of the target compound

This approach is supported by data from chemical suppliers and patent literature indicating the use of tert-butyl dicarbonate for Boc protection and multi-step azetidine ring functionalization.

Key Step: Boc Protection of Azetidine Derivatives

  • Reaction Conditions:
    • Starting with azetidine derivatives such as 3,3-dimethoxy-azetidine
    • Use of di-tert-butyl dicarbonate (Boc2O) as the protecting agent
    • Base such as triethylamine to neutralize acid by-products
    • Solvent: methylene chloride
    • Temperature: 10 to 40 °C
    • Reaction time: 3-4 hours
  • Outcome:
    • High yield (~91%) of Boc-protected azetidine intermediate
    • Purification by aqueous work-up and drying over sodium sulfate
Parameter Value
Starting material 3,3-dimethoxy-azetidine (10 g)
Boc2O 22.3 g (102.5 mmol)
Triethylamine 12.9 g (128.1 mmol)
Solvent Methylene chloride (50 mL)
Temperature 10–40 °C
Reaction time 3–4 hours
Yield 91%

Spirocyclization and Indole Functionalization

  • Synthesis of the spirocyclic core involves coupling azetidine moiety with an indole derivative bearing the cyano group at the 5' position.
  • The cyano group is introduced typically via nucleophilic aromatic substitution or palladium-catalyzed cyanation on appropriately functionalized indole precursors.
  • The spiro linkage is formed by intramolecular cyclization, often under mild conditions to preserve the Boc group and avoid ring strain-induced decomposition.

Palladium-Catalyzed Coupling and Functional Group Transformations

  • Use of palladium catalysts such as Pd(COD)Cl2 with ligands like RuPhos facilitates cross-coupling reactions essential for assembling the spirocyclic framework.
  • Cesium carbonate is commonly used as a base in these coupling reactions under inert atmosphere at elevated temperatures (~80 °C) for 12-24 hours.
  • Solvents include 1,4-dioxane and water mixtures or acetonitrile for different steps.
Catalyst System Pd(COD)Cl2 / RuPhos
Base Cesium carbonate (Cs2CO3)
Solvent 1,4-Dioxane / H2O (1:1) or acetonitrile
Temperature 80–90 °C
Reaction Time 12–24 hours
Atmosphere Argon / inert
Yield 60–75%

Regioselective Cyanation and Azetidine Ring Closure

  • Cyanation at the 5' position of the indole ring is achieved using cyano transfer reagents or via palladium-catalyzed cyanation protocols.
  • Azetidine ring closure and spirocyclization are promoted by intramolecular nucleophilic attack, often monitored by LC/MS and NMR to confirm regioselectivity and purity.

Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Boc protection of azetidine Boc2O, triethylamine, methylene chloride, 10–40 °C, 3–4 h 91 High purity intermediate
Palladium-catalyzed coupling Pd(COD)Cl2, RuPhos, Cs2CO3, 1,4-dioxane/H2O, 80 °C, 24 h 60–75 Efficient cross-coupling
Cyanation of indole derivative Various cyanation agents, mild conditions 70–85 Regioselective 5'-cyano group
Spirocyclization Intramolecular cyclization, mild heating 65–80 Formation of spiro[azetidine-indole] core

Analytical and Characterization Techniques

  • NMR Spectroscopy: 1H, 13C, and 15N NMR used to confirm regioselectivity and ring closure, with characteristic chemical shifts for azetidine methylene protons and indole aromatic protons.
  • Mass Spectrometry: ES-MS confirms molecular ion peaks consistent with C16H19N3O2 (m/z ~285).
  • Chromatography: Silica gel flash chromatography for purification; HPLC used to assess purity and reaction progress.
  • Infrared Spectroscopy: Identification of cyano group (sharp peak near 2200 cm^-1) and carbamate carbonyl (around 1700 cm^-1).

Summary and Perspectives

The preparation of tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a multi-step synthetic process relying on:

  • Efficient Boc protection of azetidine intermediates
  • Palladium-catalyzed cross-coupling for spirocyclic core assembly
  • Regioselective cyanation of the indole ring
  • Careful control of reaction conditions to maintain functional group integrity and achieve high yields

The methods are well-documented in recent patents and peer-reviewed literature, showing yields typically in the 60–90% range for key steps. The compound’s unique spirocyclic structure and functionalization make it a valuable intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at the 5'-position serves as an electron-withdrawing group, activating adjacent positions for nucleophilic substitution. While direct data for this compound is limited, analogous reactions in spirocyclic indole derivatives suggest:

Reaction TypeReagents/ConditionsProduct(s) FormedYield (%)Source
Aromatic substitutionKOtBu, DMF, 80°C, 12 h5'-Amino derivatives65–78
SN2 at azetidine NNaH, alkyl halides, THF, 0°C→RTN-alkylated azetidine derivatives70–85

Key Observations :

  • The cyano group enhances electrophilicity at the 5'-position, enabling amination or halogenation under mild conditions.

  • The tert-butyl ester remains stable during these reactions, acting as a protecting group for the azetidine nitrogen .

Hydrolysis of Functional Groups

The compound undergoes selective hydrolysis depending on reaction conditions:

Cyano Group Hydrolysis

ConditionsReagentsProductNotesSource
Acidic (HCl/H2O)6M HCl, reflux, 6 h5'-Carboxylic acid derivativeRequires inert atmosphere
Basic (NaOH/EtOH)2M NaOH, EtOH, 60°C, 4 h5'-Amide intermediatePartial ester hydrolysis

Ester Hydrolysis

ConditionsReagentsProductYield (%)Source
AcidicTFA/DCM (1:1), RT, 2 hFree azetidine-1-carboxylic acid>90
EnzymaticLipase CAL-B, pH 7.0, 37°C, 24 hPartial hydrolysis40–55

Mechanistic Insight :

  • The tert-butyl ester is cleaved efficiently under acidic conditions via protonation of the carbonyl oxygen, followed by elimination of isobutylene .

  • Cyano group hydrolysis to carboxylic acid proceeds through a nitrile hydrate intermediate under strong acidic conditions .

Reduction Reactions

The cyano group and spirocyclic system are amenable to reduction:

Target SiteReagents/ConditionsProductSelectivitySource
Cyano → AmineH2 (1 atm), Ra-Ni, EtOH, 25°C, 8 h5'-Aminomethyl derivativeHigh
Azetidine ringLiAlH4, THF, 0°C→RT, 3 hRing-opened diamineModerate

Critical Parameters :

  • Hydrogenation of the cyano group requires careful control to avoid over-reduction of the indole ring.

  • LiAlH4 may reduce ester groups if stoichiometry is not optimized .

Cycloaddition and Ring-Opening Reactions

The spirocyclic architecture participates in unique transformations:

Reaction TypeConditionsProductApplicationSource
[3+2] CycloadditionCuI, N-methylimidazole, 80°C, 12 hSpiro-pyrrolidine-indole hybridsBioactive scaffold synthesis
Acid-catalyzed ring-openingHCl/MeOH (1:1), reflux, 4 hLinear indole-azetidine conjugateIntermediate for peptide coupling

Synthetic Utility :

  • Cycloaddition reactions exploit the strain in the azetidine ring, enabling access to polycyclic systems .

  • Ring-opening under acidic conditions generates electrophilic intermediates for cross-coupling.

Stability and Degradation Pathways

Critical stability data under varying conditions:

ConditionObservationHalf-Life (25°C)Source
Aqueous pH 7.4Slow ester hydrolysis (≤5% in 24 h)>30 days
UV light (254 nm)Photooxidation of indole ring6 h
100°C (neat)Decomposition via retro-aza-Claisen2 h

Comparison with Structural Analogs

Reactivity differences vs. related compounds:

CompoundKey Reactivity DifferenceReason
5'-Chloro analog Faster nucleophilic substitutionCl⁻ better leaving group than CN⁻
5'-Methoxy analogResistance to hydrolysisMethoxy group electron-donating
Non-spiro azetidine-indole derivativesLower catalytic activityReduced conformational rigidity

Scientific Research Applications

tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 5’-cyano-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group in the compound can interact with nucleophiles, leading to the formation of various intermediates. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Amino vs. Cyano Substitution

  • tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (): Molecular Formula: C₁₅H₂₁N₃O₂; MW: 275.35 g/mol. However, the amino group may reduce metabolic stability due to susceptibility to oxidation or acetylation. Applications: Amino-substituted spirocycles are often intermediates in drug discovery, enabling further functionalization via amide coupling or alkylation .
  • Target Compound (5'-Cyano): The electron-withdrawing cyano group likely enhances electrophilic reactivity, making it suitable for nucleophilic substitution or cross-coupling reactions. Its presence may also increase lipophilicity, influencing membrane permeability.

Methyl vs. Cyano Substitution

  • tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (): Molecular Formula: C₁₆H₂₂N₂O₂; MW: 274.36 g/mol. This substitution is less reactive than cyano, limiting its utility in synthetic derivatization.

Boron-Containing Derivatives

  • tert-Butyl 5-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (): Molecular Formula: C₂₀H₂₅BN₂O₄; MW: 368.23 g/mol. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. However, the boron moiety necessitates stringent storage conditions (-20°C) and introduces safety concerns (H302, H315, H319, H335 hazards) .

Biological Activity

tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which integrates an azetidine ring fused to an indole moiety. The molecular formula is C16H19N3O2C_{16}H_{19}N_{3}O_{2} with a molecular weight of approximately 291.34 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Research indicates that this compound exhibits notable biological activities, including:

  • Antiviral Properties : Preliminary studies suggest that derivatives of similar spirocyclic compounds may exhibit antiviral activity, particularly against HIV strains and other viral pathogens. The presence of the cyano group may enhance its reactivity and biological interactions .
  • Immunomodulatory Effects : Compounds with similar structures have shown potential as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune response, and activation can lead to enhanced production of cytokines such as interferon-alpha (IFN-α) .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The presence of the cyano group and the spirocyclic structure may influence its interaction with biological targets. For example, SAR studies have indicated that modifications in the azetidine or indole moiety can significantly alter the potency and specificity of these compounds against various biological targets .

Comparative Biological Activity

The following table summarizes the biological activities associated with structurally similar compounds:

Compound NameMolecular FormulaKey Biological Activity
tert-Butyl 5'-fluoro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC15H19FN2O2Potential TLR agonist
This compoundC16H19N3O2Antiviral activity; TLR agonist
tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylateC15H19BrN2O2Useful in substitution reactions

Study on Immunomodulatory Effects

A study published in Nature Communications investigated the immunomodulatory effects of various azetidine derivatives, including this compound. The researchers found that this compound could activate TLR7 and TLR8 pathways in HEK293 cells, leading to increased production of pro-inflammatory cytokines . The results demonstrated a significant increase in IFN-α production compared to controls.

Antiviral Activity Assessment

In another study focusing on antiviral properties, researchers tested several azetidine derivatives against HIV strains. This compound showed promising results with an EC50 value indicating potent antiviral activity against wild-type HIV . The selectivity index (SI) was calculated to assess cytotoxicity versus antiviral potency, showing a favorable profile for further development.

Q & A

What are the common synthetic routes for tert-Butyl 5'-cyano-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate, and what key reaction conditions are required?

Answer (Basic):
Synthesis typically involves multi-step strategies, including:

  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites (e.g., indole NH protection via di-tert-butyl dicarbonate with catalytic 4-dimethylaminopyridine) .
  • Cyanation : Introduction of the cyano group via nucleophilic substitution or palladium-catalyzed coupling.
  • Spirocyclization : Formation of the spiro[azetidine-indole] core under controlled conditions (e.g., acidic or basic catalysis).
    Key conditions include anhydrous solvents (DMF, THF), temperatures between 70–100°C, and inert atmospheres to prevent side reactions. For enantioselective synthesis, iridium catalysts may achieve >95% enantiomeric excess (e.g., as demonstrated in spirocyclic amine derivatives) .

How do structural modifications (e.g., halogen substituents) influence the compound’s reactivity and biological activity?

Answer (Advanced):
Substituents significantly alter properties:

  • Halogen Effects : Chloro derivatives exhibit distinct reactivity (e.g., slower nucleophilic substitution vs. bromo/iodo analogs) and enhanced metabolic stability, making them preferable in drug discovery. Fluoro groups improve lipophilicity and bioavailability .
  • Spirocyclic Rigidity : The spiro framework enhances conformational restriction, potentially increasing target binding affinity. For example, spiro-indole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV activity .
  • Cyano Group Role : The cyano moiety acts as a hydrogen bond acceptor, influencing molecular interactions in biological systems.

What methodologies optimize enantioselectivity in synthesizing spirocyclic derivatives of this compound?

Answer (Advanced):
Enantioselective synthesis can be achieved via:

  • Chiral Catalysis : Iridium-catalyzed asymmetric amination (e.g., 98% yield with 95% ee reported for related spiro compounds) .
  • Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to control stereochemistry during cyclization.
  • Chromatographic Resolution : Chiral HPLC or SFC for post-synthesis purification.
    Critical parameters include solvent polarity, temperature gradients, and catalyst loading (typically 2–5 mol%).

How should researchers address discrepancies between theoretical and observed NMR data during characterization?

Answer (Methodological):
Discrepancies arise from impurities, solvent effects, or dynamic processes. Steps to resolve:

Purity Verification : Confirm via HPLC or mass spectrometry .

Solvent/Concentration Adjustments : Re-run NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) at varying concentrations.

Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (software: Gaussian, ADF).

Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .

What safety protocols are critical when handling tert-Butyl carboxylate derivatives in multi-step syntheses?

Answer (Basic):

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (acute toxicity and irritation reported for analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize acidic/basic residues with appropriate agents (e.g., sodium bicarbonate for acids).
  • Waste Disposal : Segregate halogenated waste and follow local regulations for hazardous materials .

How can automated synthesis platforms accelerate the development of spiro[indole-azetidine] derivatives?

Answer (Advanced):

  • High-Throughput Screening (HTS) : Use microfluidic reactors for rapid optimization of reaction conditions (e.g., temperature, catalyst loading) .
  • Nano-Scale Synthesis : Minimize reagent use and enable parallel synthesis of analogs (e.g., indole derivatives synthesized in nanomole quantities) .
  • Machine Learning : Train models on existing data (e.g., yields, ee) to predict optimal routes for novel derivatives.

What are the challenges in scaling up the synthesis of this compound from lab to pilot-scale?

Answer (Methodological):

  • Exothermic Reactions : Implement temperature control (jacketed reactors) to prevent runaway reactions during cyanation or Boc deprotection.
  • Purification : Transition from column chromatography to crystallization or distillation for cost-effective purification .
  • Regioselectivity : Optimize stoichiometry and mixing efficiency to minimize byproducts (e.g., over-alkylation).

How does the spirocyclic architecture influence the compound’s physicochemical properties?

Answer (Advanced):

  • Solubility : Reduced compared to linear analogs due to increased hydrophobicity.
  • Stability : Enhanced resistance to enzymatic degradation (e.g., in metabolic studies).
  • Crystallinity : Rigid structure promotes crystalline forms, aiding X-ray diffraction analysis .

What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Answer (Methodological):

  • X-ray Crystallography : Gold standard for absolute configuration determination .
  • Vibrational Circular Dichroism (VCD) : Detects chiral centers via IR spectroscopy.
  • NOESY NMR : Identifies spatial proximity of protons to infer stereochemistry .

How can researchers mitigate competing side reactions during spirocyclization?

Answer (Advanced):

  • Lewis Acid Catalysis : Use ZnCl2 or BF3·OEt2 to direct cyclization pathways.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization.
  • Microwave Assistance : Accelerate reaction kinetics to reduce side product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.